molecular formula C8H9NO2 B1314299 1-(3-Amino-4-hydroxyphenyl)ethanone CAS No. 54255-50-4

1-(3-Amino-4-hydroxyphenyl)ethanone

Cat. No. B1314299
Key on ui cas rn: 54255-50-4
M. Wt: 151.16 g/mol
InChI Key: OMLRRXLWJXURTK-UHFFFAOYSA-N
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Patent
US07419974B2

Procedure details

7.8 ml of triethylamine and 2.75 g (0.0093 mol) of triphosgene are added to a mixture of 4.2 g (0.0277 mol) of 2-amino-4-methylcarbonylphenol in 100 ml of THF, at 0° C. The mixture is stirred at room temperature for 1 hour, poured into 100 ml of a 0.5N HCl solution and extracted with ethyl acetate, the organic phase is dried and the solvent is evaporated off. The compound of the title is obtained.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.ClC(Cl)(O[C:12](=[O:18])[O:13][C:14](Cl)(Cl)Cl)Cl.[NH2:20][C:21]1[CH:26]=[C:25]([C:27]([CH3:29])=[O:28])[CH:24]=[CH:23]C=1O.Cl>C1COCC1>[CH3:29][C:27]([C:25]1[CH:24]=[CH:23][C:14]2[O:13][C:12](=[O:18])[NH:20][C:21]=2[CH:26]=1)=[O:28]

Inputs

Step One
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.75 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
4.2 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(=O)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
The compound of the title is obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(=O)C=1C=CC2=C(NC(O2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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